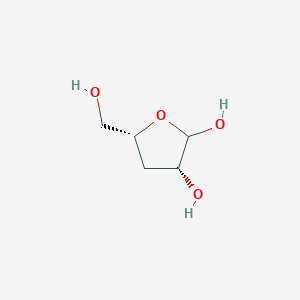
t-Butyl 3,5-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butyl 3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the ester functionality and two chlorine atoms positioned at the 3 and 5 locations on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 3,5-dichlorobenzoate typically involves the esterification of 3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3,5-dichlorobenzoic acid+tert-butyl alcoholacid catalystt-Butyl 3,5-dichlorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
t-Butyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester functionality can be hydrolyzed to yield 3,5-dichlorobenzoic acid and tert-butyl alcohol in the presence of a base or acid.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used under basic conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis process.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are 3,5-dichlorobenzoic acid and tert-butyl alcohol.
Reduction: The primary product is the corresponding alcohol derivative of the benzoate.
科学研究应用
t-Butyl 3,5-dichlorobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of t-Butyl 3,5-dichlorobenzoate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The ester functionality and chlorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, depending on the specific application.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzoic Acid: A precursor in the synthesis of t-Butyl 3,5-dichlorobenzoate, it shares similar chemical properties but lacks the ester functionality.
tert-Butyl 4-(benzyloxy)-3,5-dichlorobenzoate: Another ester derivative with a benzyloxy group, it has different reactivity and applications compared to this compound.
2,4-Dichlorobenzoic Acid: A structurally related compound with chlorine atoms at different positions, it exhibits different chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester group and the dichloro substitution pattern on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
属性
分子式 |
C11H12Cl2O2 |
|---|---|
分子量 |
247.11 g/mol |
IUPAC 名称 |
tert-butyl 3,5-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 |
InChI 键 |
FSWQGLKDXXVMTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


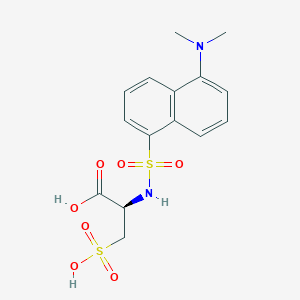

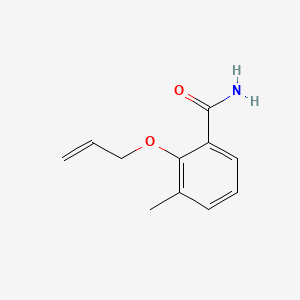
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
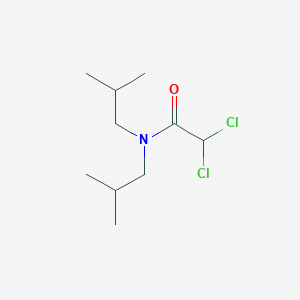
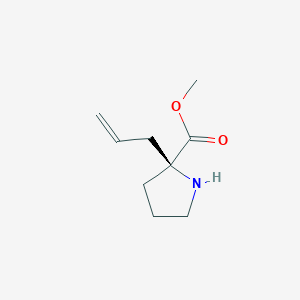
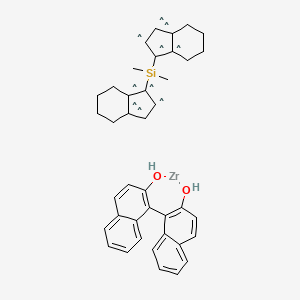
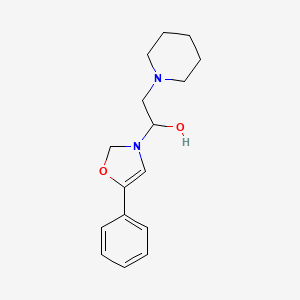
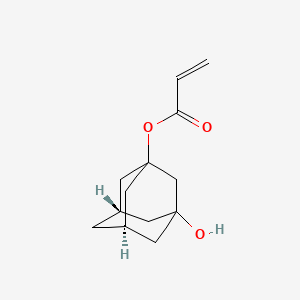
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
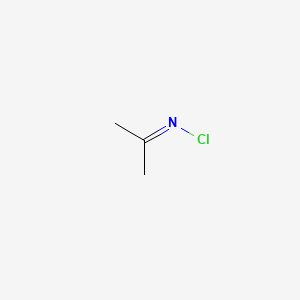
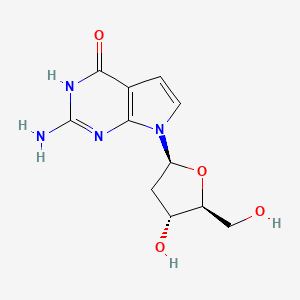
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)
